![molecular formula C10H19BO2 B6244058 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 167773-06-0](/img/new.no-structure.jpg)
2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H19BO2 and its molecular weight is 182.1. The purity is usually 96.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions:
This compound serves as an important reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid pinacol ester. The presence of the dioxaborolane structure enhances its reactivity and stability during these transformations .
Synthesis of Complex Molecules:
The versatility of this compound allows chemists to synthesize complex organic molecules. For instance, it can be utilized in the synthesis of various pharmaceuticals and biologically active compounds due to its ability to participate in nucleophilic substitutions and electrophilic additions .
Medicinal Chemistry
Drug Development:
In medicinal chemistry, 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored for the development of new therapeutic agents. Its boron atom can facilitate interactions with biological targets, potentially leading to the design of novel drugs with improved efficacy and selectivity .
Targeting Enzymatic Pathways:
Research indicates that compounds with boron functionality can selectively inhibit certain enzymes involved in disease pathways. This characteristic makes them valuable candidates for drug development aimed at treating conditions such as cancer and metabolic disorders .
Polymer Science
Polymerization Processes:
This compound is also applied in polymer chemistry as a monomer or additive. Its unique structure allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. It can be utilized in the production of high-performance polymers used in coatings and adhesives .
Modification of Polymer Properties:
By introducing this compound into polymer formulations, researchers can tailor the physical properties of the resulting materials. This includes adjustments to flexibility, toughness, and chemical resistance depending on the desired application .
Case Studies
Properties
CAS No. |
167773-06-0 |
---|---|
Molecular Formula |
C10H19BO2 |
Molecular Weight |
182.1 |
Purity |
96 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.